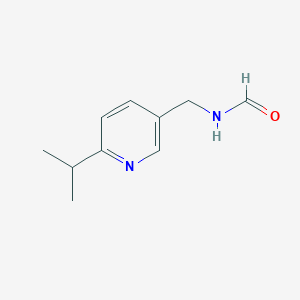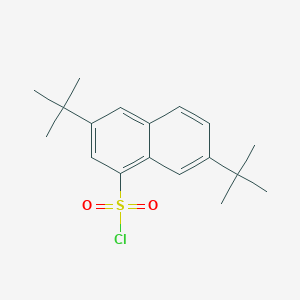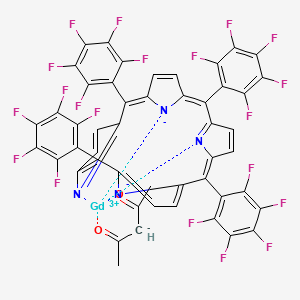
Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is a synthetic porphyrin compound with unique luminescence and photophysical properties. It is a specialty chemical manufactured by Frontier Specialty Chemicals and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves the reaction of meso-Tetra(pentafluorophenyl)porphine with gadolinium (III) acetylacetonate. The reaction is typically carried out in a solvent such as dichloromethane under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gadolinium.
Reduction: Reduction reactions can alter the oxidation state of gadolinium within the compound.
Substitution: Substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gadolinium (IV) complexes, while reduction can yield gadolinium (II) complexes .
Applications De Recherche Scientifique
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to molecular oxygen, generating singlet oxygen, which is a highly reactive species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadolinium (III) meso-Tetraphenyl porphine 2,4-pentane dionate: Similar in structure but lacks the pentafluorophenyl groups, resulting in different photophysical properties.
Gadolinium (III) meso-Tetra(4-pyridyl) porphine 2,4-pentane dionate: Contains pyridyl groups instead of pentafluorophenyl groups, leading to variations in chemical reactivity and applications.
Uniqueness
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is unique due to its pentafluorophenyl groups, which enhance its electron-withdrawing properties and improve its stability and photophysical characteristics. These features make it particularly suitable for applications in photodynamic therapy and advanced material development .
Propriétés
Formule moléculaire |
C49H15F20GdN4O2 |
|---|---|
Poids moléculaire |
1228.9 g/mol |
Nom IUPAC |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.C5H7O2.Gd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-4(6)3-5(2)7;/h1-8H;3H,1-2H3;/q-2;-1;+3 |
Clé InChI |
UAVBCQWSNZTVNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


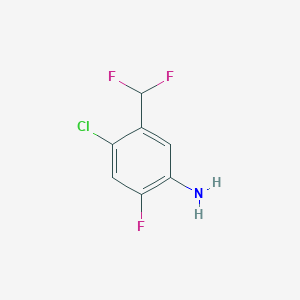
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
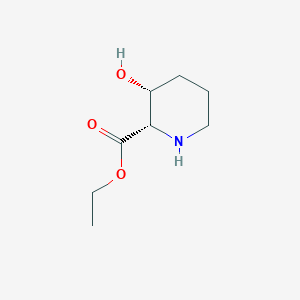

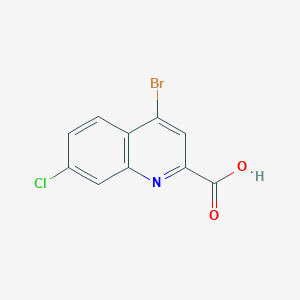
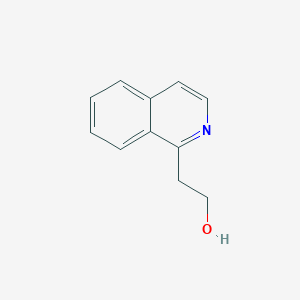


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
